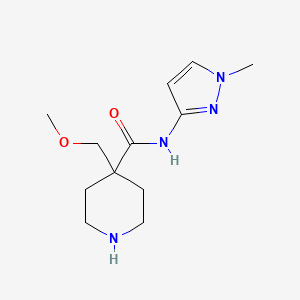
N'-(3-chloro-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-chloro-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine, also known as CN-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a potent inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
The mechanism of action of N'-(3-chloro-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine involves the binding of the compound to the ATP-binding site of CK2, which prevents the kinase from phosphorylating its substrates. This leads to downstream effects such as the induction of apoptosis and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
In addition to its effects on CK2, N'-(3-chloro-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine has been shown to have other biochemical and physiological effects. For example, N'-(3-chloro-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. N'-(3-chloro-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in neurotransmitter signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-(3-chloro-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine in lab experiments is its potency and selectivity for CK2. This allows for the specific inhibition of CK2 without affecting other kinases. However, one limitation of using N'-(3-chloro-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on N'-(3-chloro-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine. One area of interest is the development of analogs with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the effects of CK2 inhibition on other cellular processes, such as autophagy and DNA repair. Additionally, the potential therapeutic applications of N'-(3-chloro-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine in cancer and other diseases warrant further investigation.
Métodos De Síntesis
The synthesis of N'-(3-chloro-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine involves the reaction between 3-chloro-5-nitropyridine-2-amine and 2,2-difluoropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified by column chromatography. The yield of the synthesis is typically around 50-60%.
Aplicaciones Científicas De Investigación
N'-(3-chloro-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine has been extensively studied for its potential applications in the field of cancer research. Protein kinase CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and reduce tumor growth. N'-(3-chloro-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine has been shown to be a potent inhibitor of CK2, with an IC50 value in the low nanomolar range. In addition, N'-(3-chloro-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine has been shown to be selective for CK2 over other kinases, which is important for reducing off-target effects.
Propiedades
IUPAC Name |
N'-(3-chloro-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClF2N4O2/c9-6-1-5(15(16)17)2-13-7(6)14-4-8(10,11)3-12/h1-2H,3-4,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRXVRFGWRJROE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCC(CN)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-chloro-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aS,6aR)-5-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B6635743.png)
![1-[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B6635747.png)

![4-[(6-Ethyl-5-fluoropyrimidin-4-yl)-methylamino]butanoic acid](/img/structure/B6635774.png)


![3-[(3-Chloro-5-nitropyridin-2-yl)amino]propanoic acid](/img/structure/B6635792.png)




